

Application Notes and Protocols: Bromination of Salicylic Acid

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Compound of Interest

Compound Name: 5-Bromosalicylic acid

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Authored for researchers, scientists, and drug development professionals, this document provides a detailed laboratory protocol for the synthesis of **5-bromosalicylic acid** via the electrophilic aromatic substitution of salicylic acid.

The bromination of salicylic acid is a common undergraduate and industrial laboratory procedure for synthesizing **5-bromosalicylic acid**, a valuable intermediate in the preparation of various pharmaceuticals and other fine chemicals.^[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl group of salicylic acid activates the aromatic ring, primarily directing the incoming electrophile to the para position due to steric hindrance at the ortho positions from the bulky carboxylic acid group.^{[2][3][4]}

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of **5-bromosalicylic acid**.

Parameter	Value	Reference
Molecular Formula	C ₇ H ₅ BrO ₃	[5][6]
Molecular Weight	217.02 g/mol	[5][6]
Typical Yield	90-95%	[5][7]
Melting Point	162-166 °C	[8]
Appearance	White to slightly beige crystalline powder	[7][8]

Experimental Protocol: Synthesis of 5-Bromosalicylic Acid

This protocol details a common method for the bromination of salicylic acid using elemental bromine in a suitable solvent.

Materials:

- Salicylic acid
- Glacial acetic acid
- Dibromoethane
- Bromine
- Saturated aqueous sodium bisulfite solution
- Distilled water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel

- Ice bath
- Büchner funnel and filter flask
- Beakers
- Graduated cylinders
- Drying oven

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylic acid in a mixture of glacial acetic acid and dibromoethane.[7] Cool the flask in an ice bath.
- **Addition of Bromine:** Slowly add a solution of bromine dissolved in dibromoethane to the cooled salicylic acid solution using a dropping funnel over a period of 30-60 minutes.[7] Maintain the temperature of the reaction mixture between 10 and 20 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature. The disappearance of the bromine's reddish-brown color indicates the completion of the reaction.[5]
- **Quenching:** Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to neutralize any unreacted bromine.
- **Crystallization and Filtration:** Cool the reaction mixture in an ice bath to induce crystallization of the **5-bromosalicylic acid**. [7] Collect the white crystalline product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected crystals sequentially with cold dibromoethane and then with cold water to remove any remaining impurities.[7]
- **Drying:** Dry the purified **5-bromosalicylic acid** in a drying oven at 80-100 °C to a constant weight.[7]
- **Characterization:** The final product can be characterized by its melting point and spectroscopic methods such as ¹H NMR and IR spectroscopy.[8][9]

Safety Precautions:

- Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Dibromoethane and glacial acetic acid are corrosive and should be handled with care.
- The reaction is exothermic; therefore, proper temperature control is crucial.

Reaction Mechanism and Experimental Workflow

The bromination of salicylic acid is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds in two main steps: the attack of the aromatic ring on the electrophile (bromine) to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the deprotonation of this intermediate to restore aromaticity.^{[10][11]}



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Caption: Experimental workflow for the bromination of salicylic acid.

The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of salicylic acid.

Caption: Mechanism of electrophilic aromatic substitution.

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